molecular formula C9H8N4O2S B14380753 6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide CAS No. 88038-31-7

6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide

Katalognummer: B14380753
CAS-Nummer: 88038-31-7
Molekulargewicht: 236.25 g/mol
InChI-Schlüssel: UAGVNXDPBZJVJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide is a heterocyclic compound that features a thiadiazine ring fused with a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine-3-carboxylic acid derivative with a thiadiazine precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-2-carboxamide
  • 6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-4-carboxamide

Uniqueness

6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

88038-31-7

Molekularformel

C9H8N4O2S

Molekulargewicht

236.25 g/mol

IUPAC-Name

6-(2-oxo-3,6-dihydro-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C9H8N4O2S/c10-8(14)5-1-2-6(11-3-5)7-4-16-9(15)13-12-7/h1-3H,4H2,(H2,10,14)(H,13,15)

InChI-Schlüssel

UAGVNXDPBZJVJM-UHFFFAOYSA-N

Kanonische SMILES

C1C(=NNC(=O)S1)C2=NC=C(C=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.